

Application of Dimethyl Quinoline-2,3-dicarboxylate in the Synthesis of Imidazolinone Herbicides

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Compound of Interest

Compound Name: Dimethyl Quinoline-2,3-dicarboxylate

Cat. No.: B096867

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This document provides detailed application notes and protocols for the use of **Dimethyl Quinoline-2,3-dicarboxylate** as a key starting material in the synthesis of potent imidazolinone herbicides. The primary herbicidal compound synthesized from this precursor is 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)quinoline-3-carboxylic acid, commonly known as Imazaquin.

Imazaquin is a selective, systemic herbicide effective for both pre- and post-emergence control of a wide spectrum of broad-leaved weeds and grasses.^{[1][2]} Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).^{[1][3][4][5]} This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.^{[1][6][7]} Inhibition of AHAS disrupts protein synthesis, which in turn interferes with DNA synthesis and cell growth, ultimately leading to plant death.^[1]

Quantitative Data

The herbicidal efficacy of Imazaquin is well-established. While specific IC₅₀ or EC₅₀ values from single studies can vary depending on the target species and experimental conditions, its effectiveness is demonstrated by its application rates in agricultural settings.

Herbicide	Common Name	Application Rate (a.e./ha)	Spectrum of Control
2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)quinoline-3-carboxylic acid	Imazaquin	70-140 g	Broad-leaved weeds, grasses, and sedges

a.e./ha: acid equivalent per hectare[1]

Experimental Protocols

The synthesis of Imazaquin from **Dimethyl Quinoline-2,3-dicarboxylate** is a multi-step process. The initial and crucial step, which is not explicitly detailed in the patent literature for imidazolinone synthesis, is the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid. Subsequently, the established patented procedures can be followed.

Step 1: Hydrolysis of Dimethyl Quinoline-2,3-dicarboxylate to Quinoline-2,3-dicarboxylic acid

This protocol is a standard procedure for the hydrolysis of esters to carboxylic acids.

Materials:

- **Dimethyl Quinoline-2,3-dicarboxylate**
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol or Methanol
- Water
- Hydrochloric acid (HCl)
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle
- pH paper or pH meter
- Büchner funnel and filter paper

Procedure:

- Dissolve **Dimethyl Quinoline-2,3-dicarboxylate** in a suitable solvent such as ethanol or methanol in a round-bottom flask.
- Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask. A typical molar ratio is 1:2.5 (ester to base).
- Attach a reflux condenser and heat the mixture to reflux with stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- After the reaction is complete, cool the mixture to room temperature.
- If necessary, remove the alcohol solvent under reduced pressure.
- Dilute the remaining aqueous solution with water.
- Acidify the solution to a low pH (typically pH 1-2) by the slow addition of concentrated hydrochloric acid. This will precipitate the dicarboxylic acid.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the precipitated Quinoline-2,3-dicarboxylic acid by vacuum filtration using a Büchner funnel.
- Wash the solid with cold water to remove any inorganic salts.

- Dry the product, for example, in a vacuum oven, to obtain the pure Quinoline-2,3-dicarboxylic acid.

Step 2: Synthesis of Quinoline-2,3-dicarboxylic anhydride

This protocol is based on procedures for the formation of anhydrides from dicarboxylic acids.

Materials:

- Quinoline-2,3-dicarboxylic acid
- Acetic anhydride or another suitable dehydrating agent
- Round-bottom flask
- Reflux condenser
- Heating mantle

Procedure:

- Place the dried Quinoline-2,3-dicarboxylic acid in a round-bottom flask.
- Add an excess of acetic anhydride.
- Heat the mixture, with stirring, to reflux.
- Maintain the reflux until the reaction is complete, which can be monitored by the cessation of acetic acid evolution or by spectroscopic methods.
- Cool the reaction mixture. The anhydride may precipitate upon cooling.
- Remove the excess acetic anhydride under reduced pressure.
- The crude anhydride can be purified by recrystallization from a suitable solvent if necessary.

Step 3: Synthesis of 2-(1-carbamoyl-1,2-dimethylpropylcarbamoyl)quinoline-3-carboxylic acid

This step involves the reaction of the anhydride with the key amine intermediate.

Materials:

- Quinoline-2,3-dicarboxylic anhydride
- 2-amino-2,3-dimethylbutanamide
- A suitable aprotic solvent (e.g., dichloromethane, toluene)
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

- Dissolve the Quinoline-2,3-dicarboxylic anhydride in an appropriate aprotic solvent in a round-bottom flask.
- Add a solution of 2-amino-2,3-dimethylbutanamide in the same solvent to the flask.
- Stir the reaction mixture at room temperature. The reaction is typically exothermic.
- Continue stirring until the reaction is complete, as indicated by TLC.
- The product, an intermediate amide-acid, may precipitate from the reaction mixture.
- The product can be isolated by filtration or by removing the solvent under reduced pressure.

Step 4: Cyclization to 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)quinoline-3-carboxylic acid (Imazaquin)

This is the final cyclization step to form the imidazolinone ring.

Materials:

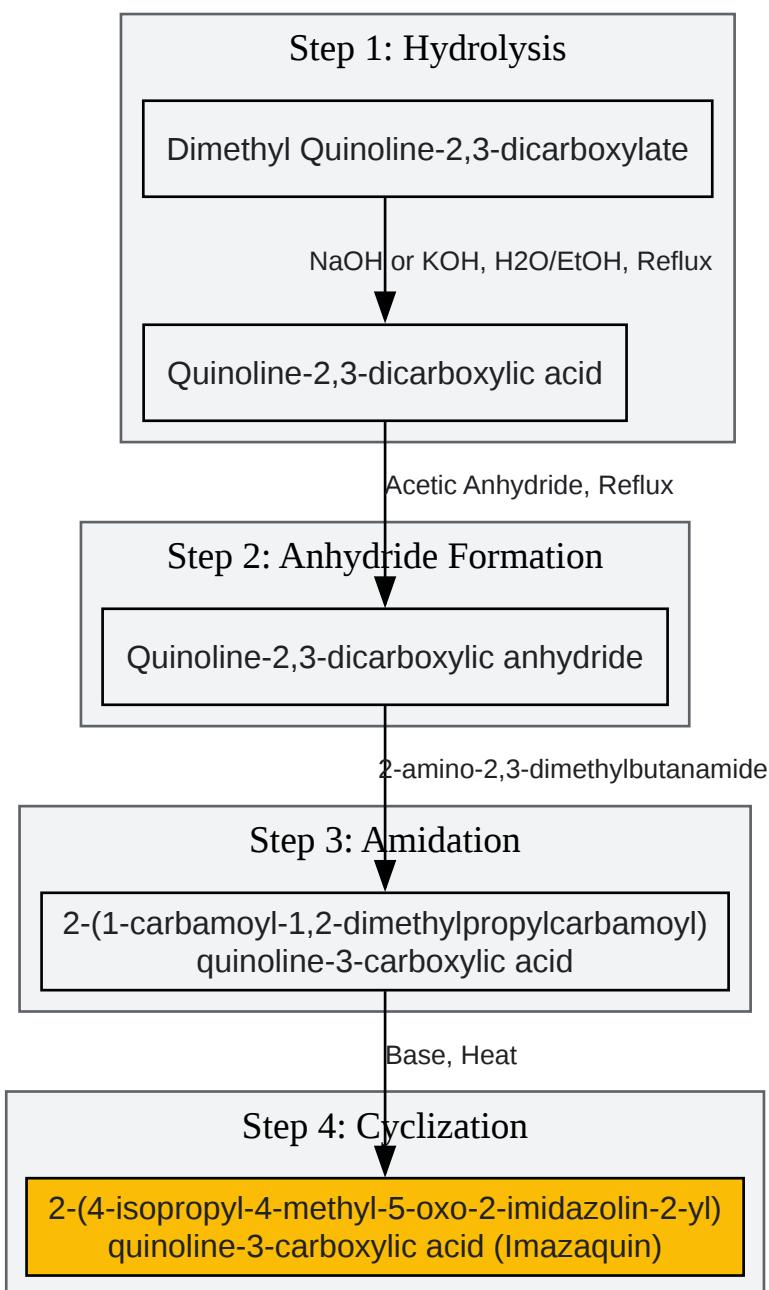
- 2-(1-carbamoyl-1,2-dimethylpropylcarbamoyl)quinoline-3-carboxylic acid
- A suitable base (e.g., sodium hydroxide, potassium hydroxide)
- Water or a suitable solvent mixture
- Round-bottom flask
- Heating mantle
- Magnetic stirrer and stir bar
- Acid for neutralization (e.g., hydrochloric acid)

Procedure:

- Suspend or dissolve the intermediate from Step 3 in an aqueous solution of a base such as sodium hydroxide.
- Heat the mixture to facilitate the cyclization reaction.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Carefully neutralize the solution with an acid, such as hydrochloric acid, to precipitate the final product, Imazaquin.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with water and dry to obtain the final product.

Visualizations

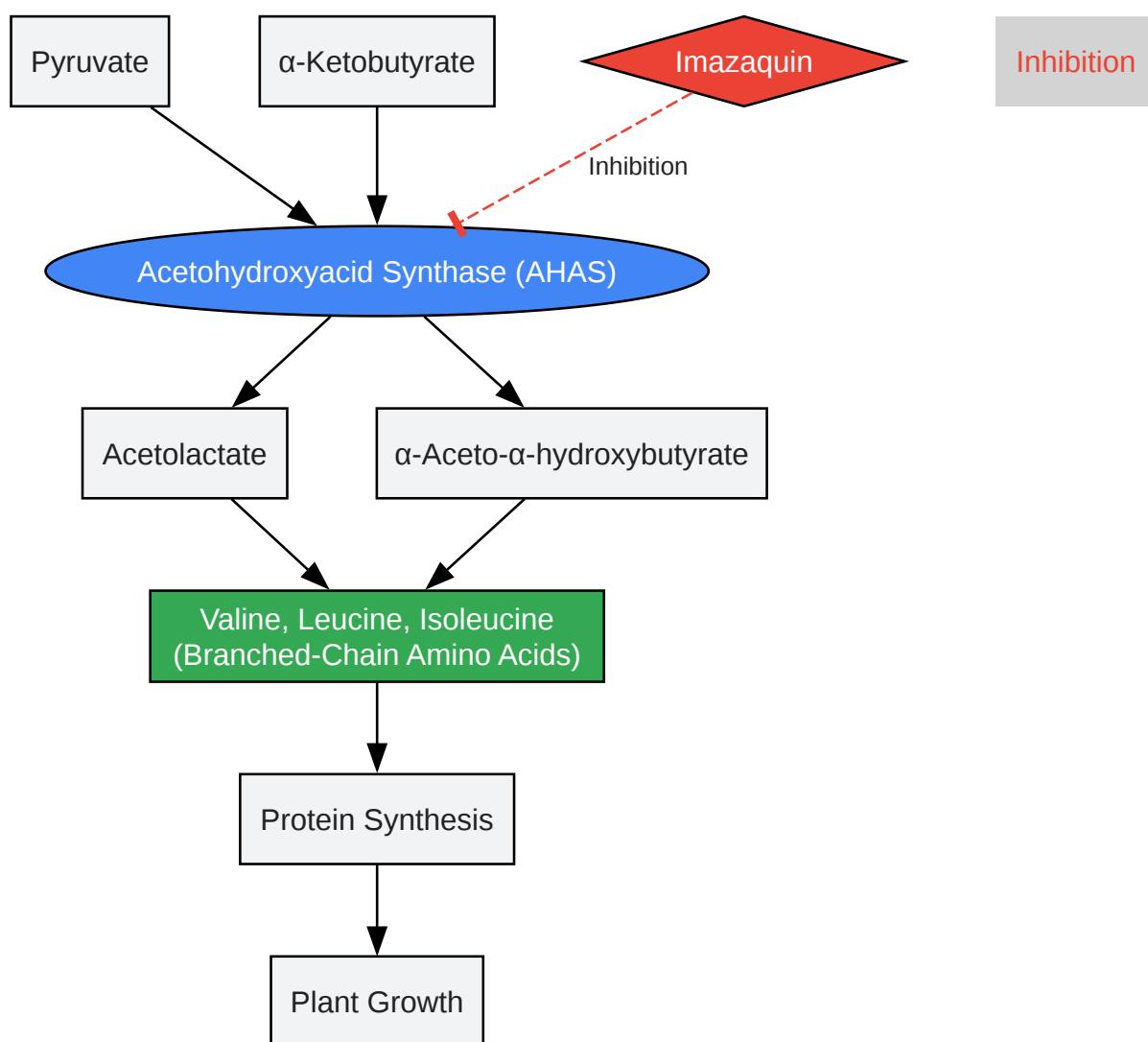
Synthesis Workflow



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Caption: Synthetic pathway from **Dimethyl Quinoline-2,3-dicarboxylate** to Imazaquin.

Mode of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)



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Caption: Mechanism of action of Imazaquin via inhibition of the AHAS enzyme.

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